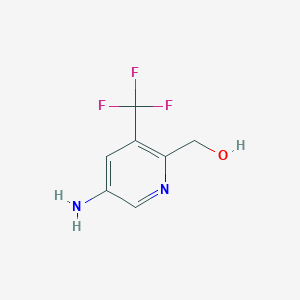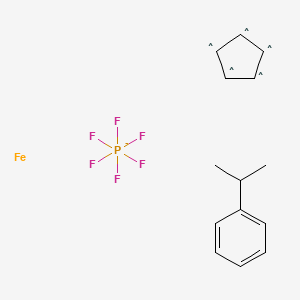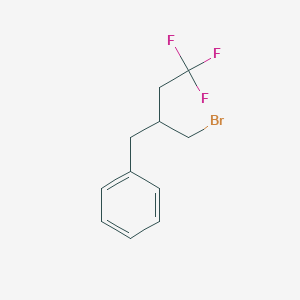![molecular formula C14H15N3O B14886716 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Methylation: The indole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Ether Formation: The hydroxyl group is introduced at the 6-position of the indole ring through a nucleophilic substitution reaction with an appropriate leaving group.
Amination: Finally, the ethylamine side chain is attached to the oxygen atom through an ether linkage using a suitable amine source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the ethylamine side chain.
Reduction: Reduction reactions can occur at the indole ring, leading to the formation of dihydroindole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyl group and the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring and the ethylamine side chain.
Reduction: Dihydroindole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: A closely related compound with similar structural features but lacking the ethylamine side chain.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: Another similar compound with a methoxy group at the 6-position instead of the ethylamine side chain.
Uniqueness
2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine is unique due to the presence of the ethylamine side chain, which imparts distinct chemical and biological properties. This side chain can enhance the compound’s solubility, reactivity, and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C14H15N3O |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
2-[(1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy]ethanamine |
InChI |
InChI=1S/C14H15N3O/c1-9-14-11(4-6-16-9)12-8-10(18-7-5-15)2-3-13(12)17-14/h2-4,6,8,17H,5,7,15H2,1H3 |
Clé InChI |
IPXRSOXVSVPJGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


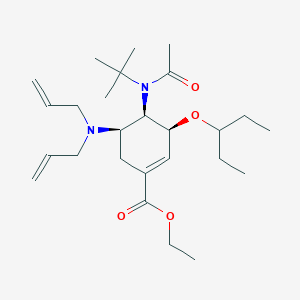
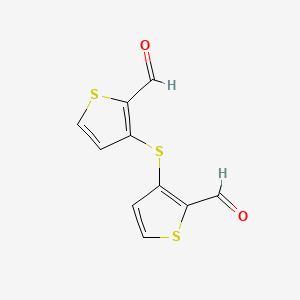
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
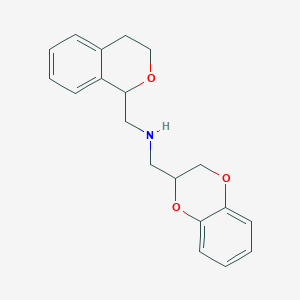
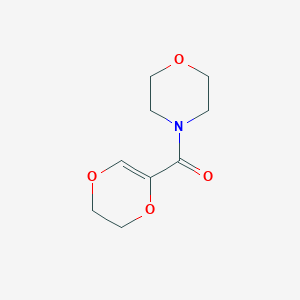
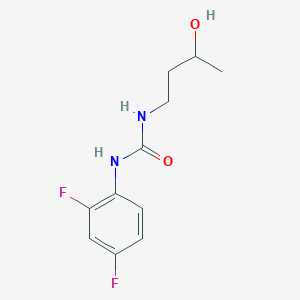
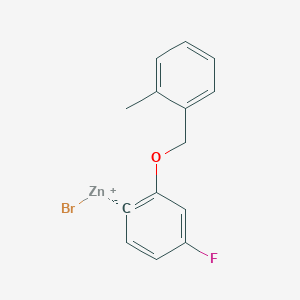
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
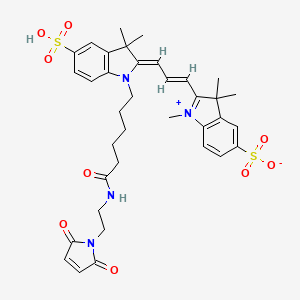
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
